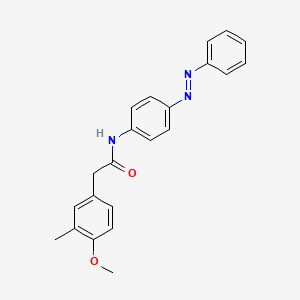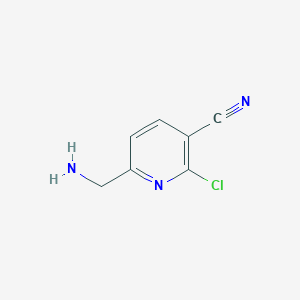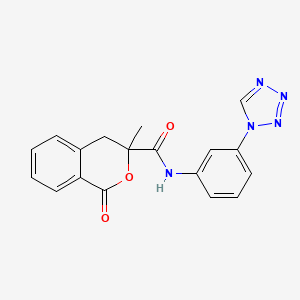
2-Amino-3-ethyl-7-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-ethyl-7-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-7-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-fluoroaniline derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process. For example, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-7-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-ethyl-7-fluoroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical reactions for industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-7-fluoroquinoline involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . In anticancer research, it may inhibit topoisomerase II, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ethylquinoline: Lacks the fluorine atom, which may result in lower biological activity.
7-Fluoroquinoline: Lacks the amino and ethyl groups, which may affect its pharmacokinetic properties.
2-Amino-7-fluoroquinoline: Lacks the ethyl group, which may influence its chemical reactivity and biological activity.
Uniqueness
2-Amino-3-ethyl-7-fluoroquinoline is unique due to the presence of both the amino and ethyl groups along with the fluorine atom. This combination of substituents enhances its biological activity and makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
948292-27-1 |
|---|---|
Molecular Formula |
C11H11FN2 |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-ethyl-7-fluoroquinolin-2-amine |
InChI |
InChI=1S/C11H11FN2/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
SHCPQHCXYKNUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


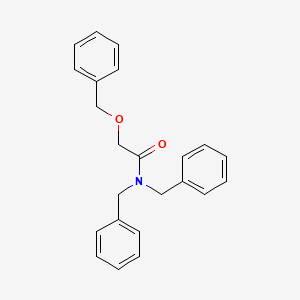
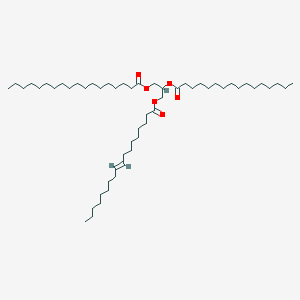
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
![methyl 3-[[2-[[2-[[amino-[1-[2-[[3,3-dimethyl-2-[[(E)-4-methylpent-2-enoyl]amino]butanoyl]amino]-3-methylbutanoyl]-3,4-dimethylpyrrolidin-2-yl]methylidene]amino]acetyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate](/img/structure/B14142240.png)
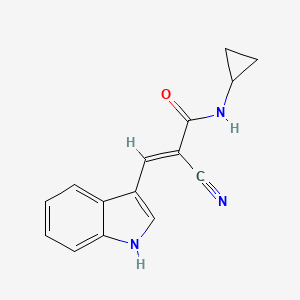
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
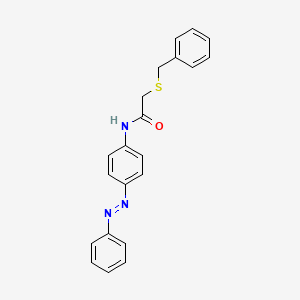
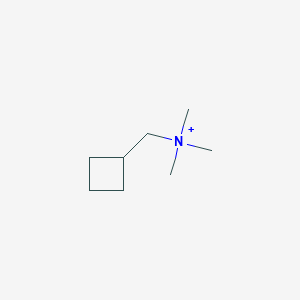
![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
